3-Bromo-5-chloro-2-iodotoluene
Description
3-Bromo-5-chloro-2-iodotoluene is a polyhalogenated aromatic compound with the molecular formula C₇H₅BrClI and a molecular weight of 327.38 g/mol. It features a toluene backbone substituted with bromine (position 3), chlorine (position 5), and iodine (position 2) . This compound is categorized among halogenated aromatic hydrocarbons, often utilized as intermediates in organic synthesis, pharmaceuticals, and materials science. Its structural complexity and heavy halogen substituents make it valuable in cross-coupling reactions, where iodine’s role as a superior leaving group compared to bromine or chlorine can enhance reactivity .
Properties
IUPAC Name |
1-bromo-5-chloro-2-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRZRHVIJFYRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661527 | |
| Record name | 1-Bromo-5-chloro-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933671-80-8 | |
| Record name | 1-Bromo-5-chloro-2-iodo-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933671-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-chloro-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-5-chloro-2-iodo-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-Bromo-5-chloro-2-iodotoluene typically involves halogenation reactions. One common method is the sequential halogenation of toluene, where bromine, chlorine, and iodine are introduced to specific positions on the benzene ring under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure selective halogenation. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Bromo-5-chloro-2-iodotoluene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
3-Bromo-5-chloro-2-iodotoluene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-iodotoluene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
3-Bromo-4-chloro-5-iodotoluene (B654)
- Molecular Formula : C₇H₅BrClI
- Key Difference : Halogen positions (Br at 3, Cl at 4, I at 5 vs. Br at 3, Cl at 5, I at 2 in the target compound).
- For example, iodine at position 5 (meta to methyl) may reduce steric crowding compared to position 2 (ortho to methyl) .
2-Bromo-5-chlorotoluene
- Molecular Formula : C₇H₆BrCl
- Molecular Weight : 205.47 g/mol
- CAS RN : 14495-51-3
- Properties : Boiling point 98–100°C at 25 mmHg, density 1.554 g/cm³ .
- Comparison : Lacks iodine, resulting in lower molecular weight and reduced van der Waals interactions. The absence of iodine limits utility in reactions requiring heavy leaving groups.
Halogen-Substituted Derivatives
3-Bromo-2-fluoro-5-iodotoluene
- Molecular Formula : C₇H₅BrFI
- Molecular Weight : 314.92 g/mol
- CAS RN : 1805030-08-3
- Key Difference : Fluorine replaces chlorine at position 2.
- However, its small size reduces steric hindrance compared to chlorine .
5-Bromo-2-iodo-4-nitrotoluene
- Molecular Formula: C₇H₅BrINO₂
- Molecular Weight : 358.93 g/mol
- CAS RN : 1160573-63-6
- Key Difference : Nitro group at position 3.
- Impact : The nitro group’s strong electron-withdrawing nature increases electrophilic reactivity but may deactivate the ring toward nucleophilic attacks. Contrasts with the target compound’s lack of nitro functionality .
Dihalogenated Toluene Derivatives
5-Bromo-2-chlorotoluene
- Molecular Formula : C₇H₆BrCl
- Molecular Weight : 205.48 g/mol
- CAS RN : 54932-72-8
- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Comparison : Fewer halogens reduce molecular complexity and applications in multi-step syntheses.
Data Table: Key Properties of 3-Bromo-5-chloro-2-iodotoluene and Analogs
Biological Activity
3-Bromo-5-chloro-2-iodotoluene (C₇H₅BrClI) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound contains a benzene ring substituted with three halogen atoms (bromine, chlorine, and iodine) and a methyl group. The presence of these halogens significantly influences the compound's reactivity and interaction with biological molecules.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Notably, it has been reported to exhibit inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it relevant in pharmacological studies .
Enzyme Inhibition
Research indicates that this compound can inhibit specific cytochrome P450 isoforms, impacting the metabolism of xenobiotics. This property is critical for understanding potential drug-drug interactions and assessing the safety profiles of related compounds in medicinal chemistry .
Antioxidant Activity
The compound has also demonstrated antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby providing protective effects against oxidative damage .
Antimicrobial Activity
In addition to its antioxidant properties, this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects on their growth . This suggests potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Cytochrome P450 Inhibition : A study highlighted the compound's ability to inhibit CYP450 enzymes, leading to altered drug metabolism profiles. This finding is crucial for assessing the safety of drugs that may be co-administered with this compound.
- Antioxidant Activity : Research demonstrated that this compound effectively scavenged free radicals such as DPPH and ABTS radicals, indicating its potential as an antioxidant agent .
- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, suggesting its utility in developing new antimicrobial therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Bromo-3-chloro-2-iodotoluene | C₇H₅BrClI | Similar halogen substitutions but different positions |
| 4-Chloro-2-iodo-1-methylbenzene | C₇H₆ClI | Lacks bromine; different biological activity |
| 2-Chloro-5-iodotoluene | C₇H₆ClI | Simplified halogenation without bromine |
This table illustrates how variations in halogen positioning affect the reactivity and biological activity of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
